4-(2-Ethyl-1H-imidazol-1-yl)benzaldehyde
Description
4-(2-Ethyl-1H-imidazol-1-yl)benzaldehyde is a benzaldehyde derivative featuring a para-substituted imidazole ring with a 2-ethyl group. The compound combines the electrophilic aldehyde group with the nitrogen-rich imidazole moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structure allows for diverse reactivity, including condensation reactions and coordination chemistry, while the ethyl substituent may influence steric and electronic properties compared to simpler analogs .
Properties
CAS No. |
88427-97-8 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
4-(2-ethylimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-2-12-13-7-8-14(12)11-5-3-10(9-15)4-6-11/h3-9H,2H2,1H3 |
InChI Key |
YPZOJEVDUBICBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-1H-imidazol-1-yl)benzaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Ethylation: The imidazole ring is then ethylated at the 2-position using ethyl iodide in the presence of a strong base such as sodium hydride.
Aldehyde Substitution: Finally, the benzaldehyde group is introduced at the 4-position through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of 4-(2-Ethyl-1H-imidazol-1-yl)benzaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethyl-1H-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, particularly at the 4-position of the benzaldehyde moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-(2-Ethyl-1H-imidazol-1-yl)benzoic acid.
Reduction: 4-(2-Ethyl-1H-imidazol-1-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-Ethyl-1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(2-Ethyl-1H-imidazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
4-(1H-Imidazol-1-yl)benzaldehyde (CAS 10040-98-9)
- Key Difference : Lacks the 2-ethyl group on the imidazole ring.
- However, the unsubstituted imidazole may exhibit lower lipophilicity, impacting membrane permeability in biological systems .
4-[1-(2-Hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic Acid
- Key Differences : Replaces the aldehyde with a carboxylic acid and introduces a 2-hydroxypropyl group and diphenyl substituents on the imidazole.
- Implications : The carboxylic acid enables hydrogen bonding and salt formation, enhancing solubility in polar solvents. The hydroxypropyl group may improve biocompatibility, while diphenyl substituents increase aromatic stacking interactions, relevant in crystal engineering .
3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one
Physicochemical Properties
- Tools like SHELXL are critical for resolving such structural nuances .
Biological Activity
4-(2-Ethyl-1H-imidazol-1-yl)benzaldehyde is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various therapeutic areas.
- IUPAC Name : 4-(2-Ethyl-1H-imidazol-1-yl)benzaldehyde
- CAS Number : 88427-97-8
- Molecular Formula : C11H12N2O
- Molecular Weight : 188.23 g/mol
Synthesis
The synthesis of 4-(2-Ethyl-1H-imidazol-1-yl)benzaldehyde typically involves the condensation of 2-ethylimidazole with benzaldehyde derivatives. Various synthetic routes have been explored, including:
- Condensation Reaction : Utilizing catalysts such as Lewis acids to facilitate the reaction between imidazole and aldehydes.
- Oxidation Processes : Employing oxidizing agents to convert suitable precursors into the desired aldehyde form.
Antimicrobial Activity
Research indicates that 4-(2-Ethyl-1H-imidazol-1-yl)benzaldehyde exhibits significant antimicrobial properties:
- Bacterial Inhibition : The compound has shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Antifungal Activity
In addition to its antibacterial properties, this compound also demonstrates antifungal activity:
- It has been effective against various fungal strains, including Candida albicans, with MIC values indicating substantial inhibition .
Anticancer Potential
Emerging studies suggest that 4-(2-Ethyl-1H-imidazol-1-yl)benzaldehyde may possess anticancer properties:
- Mechanism of Action : The compound may inhibit DNA synthesis by targeting DNA polymerase, leading to apoptosis in cancer cells. Research has shown that derivatives of imidazole compounds can modulate cell proliferation pathways, making them potential candidates for cancer therapy .
The biological activity of 4-(2-Ethyl-1H-imidazol-1-yl)benzaldehyde can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It binds to the active sites of certain enzymes, disrupting their normal function.
- Cellular Pathway Modulation : The compound influences signaling pathways involved in cell growth and apoptosis.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Efficacy Study : A study conducted on various synthesized derivatives revealed that modifications on the imidazole ring significantly enhanced antimicrobial potency. The study reported a structure–activity relationship (SAR) indicating that electron-withdrawing groups increased activity against bacterial strains .
- Cancer Cell Line Testing : In vitro tests on cancer cell lines showed that 4-(2-Ethyl-1H-imidazol-1-yl)benzaldehyde induced apoptosis at specific concentrations, suggesting its potential as an anticancer agent .
- Comparative Analysis with Similar Compounds : When compared to other benzimidazole derivatives, this compound exhibited superior antimicrobial and anticancer activities, highlighting its unique structural advantages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
